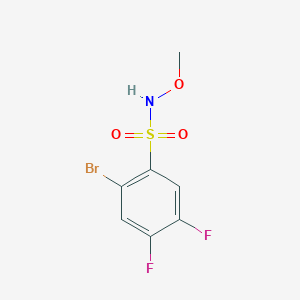

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide

Übersicht

Beschreibung

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzenesulfonamide core. This compound is known for its unique properties and is commonly used in medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: The addition of fluorine atoms to specific positions on the benzene ring.

Sulfonamidation: The attachment of a sulfonamide group (-SO2NH2) to the benzene ring.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide has the molecular formula and a molecular weight of 302.10 g/mol. It is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which significantly influence its biological activity. The synthesis typically involves the bromination of a suitable precursor followed by sulfonamide formation.

Biological Activities

Antimicrobial Properties

Recent studies have indicated that derivatives of sulfonamides, including this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have shown moderate to good antifungal activity against various pathogens such as Botrytis cinerea and Rhizoctonia solani .

| Compound | Activity Type | Target Organism | EC50 (μg/mL) |

|---|---|---|---|

| This compound | Antifungal | Rhizoctonia solani | TBD |

| Other related compounds | Antibacterial | Xanthomonas oryzae | TBD |

Pharmacological Applications

The compound has been investigated for its potential as a BRD4 inhibitor in cancer treatment. BRD4 is involved in regulating gene transcription associated with oncogenesis. Modifications to the sulfonamide structure have led to compounds that show promising anti-proliferative effects against cancer cell lines .

Therapeutic Applications

Cancer Treatment

Research has highlighted the potential of sulfonamide derivatives in targeting BRD4 for cancer therapy. Compounds derived from similar structures have demonstrated significant binding affinity to BRD4 and have been effective in reducing the expression of oncogenes such as c-Myc .

| Compound | Target | Binding Affinity (ΔTm) | IC50 (μM) |

|---|---|---|---|

| This compound | BRD4 | TBD | TBD |

| Related compounds | Various cancer cell lines | TBD | 0.78 - 0.87 |

Agricultural Applications

In addition to its pharmaceutical applications, this compound may also find use in agriculture as a fungicide or bactericide due to its demonstrated antimicrobial properties. The effectiveness against plant pathogens could be leveraged to develop new crop protection agents.

Case Studies

- Antifungal Efficacy Study : A study conducted on various derivatives showed that certain modifications enhanced antifungal activity significantly compared to baseline compounds .

- BRD4 Inhibition Research : A series of compounds were tested for their ability to inhibit BRD4 binding, revealing promising candidates for future cancer therapies .

Wirkmechanismus

The mechanism of action of 2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and reactivity with biological molecules. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-bromo-4,5-difluoroanisole: Similar structure but lacks the sulfonamide group.

2-bromo-4,5-difluorobenzotrifluoride: Contains a trifluoromethyl group instead of a methoxy group.

2-bromo-4,5-difluorobenzonitrile: Contains a nitrile group instead of a sulfonamide group.

Uniqueness

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.

Biologische Aktivität

Overview

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes bromine and fluorine substituents. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.

The biological activity of this compound is largely attributed to the sulfonamide group, which is known to interact with various enzymes and proteins. The presence of halogen atoms (bromine and fluorine) and the methoxy group can enhance its binding affinity to biological targets, potentially leading to inhibitory effects on enzyme activity or cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The compound's mechanism likely involves inhibition of bacterial folate synthesis, similar to other sulfonamides.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| Candida albicans | Moderate antifungal activity |

Antifungal Activity

In a study assessing antifungal properties, this compound demonstrated effective inhibition against several fungal pathogens. The compound exhibited an EC50 value comparable to established antifungal agents.

| Fungal Strain | EC50 (μg/mL) | Comparison |

|---|---|---|

| Botrytis cinerea | 6.72 | Comparable to hymexazol (6.11) |

| Rhizoctonia solani | 5.21 | Superior to hymexazol |

| Phomopsis sp. | 49.84 | Comparable efficacy |

Study on Antimicrobial Properties

A recent study published in MDPI highlighted the synthesis and biological evaluation of sulfonamide derivatives, including this compound. The findings indicated that this compound exhibited moderate to good antibacterial activity against common pathogens like Xanthomonas oryzae and Xanthomonas citri, making it a candidate for agricultural applications .

Study on Antifungal Efficacy

Another investigation focused on the antifungal properties of novel benzoylurea derivatives that included this compound as a reference compound. The results showed that it could effectively inhibit the growth of Botrytis cinerea, suggesting its potential use in crop protection .

Q & A

Q. Basic: What are the standard synthetic routes for 2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically begins with halogenated benzene derivatives. A common approach involves sulfonylation of a bromo-difluoro-aniline precursor using methoxysulfonyl chloride under anhydrous conditions. Key intermediates, such as 2-bromo-4,5-difluorobenzenesulfonyl chloride, are characterized via ¹H/¹³C NMR to confirm regiochemistry and FT-IR to verify sulfonamide bond formation . For purification, column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is employed, monitored by TLC (Rf ~0.4 in 1:1 hexane:EtOAc). Yield optimization (typically 60-75%) requires strict moisture control and inert atmospheres .

Q. Advanced: How can conflicting crystallographic data on sulfonamide derivatives be resolved during structural validation?

Methodological Answer:

Discrepancies in bond angles or torsional conformations (e.g., N–S–O vs. C–S–O geometries) arise from polymorphism or solvent inclusion. Use single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) to minimize thermal motion artifacts . Refinement software like SHELXL should cross-validate against DFT-optimized structures (B3LYP/6-311+G(d,p)) to assess steric effects from bromine/fluoro substituents. For ambiguous cases, synchrotron radiation (λ = 0.7–0.9 Å) enhances resolution of heavy atoms (Br, S) .

Q. Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Methodological Answer:

- HPLC-UV/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in H2O/MeCN (70:30 to 30:70 gradient over 20 min). Monitor at 254 nm; expect retention time ~12.3 min. MS (ESI+) should show [M+H]⁺ at m/z 326.93 .

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability. Sharp mass loss at 220–240°C correlates with sulfonamide bond cleavage .

- Karl Fischer Titration : Moisture content <0.5% w/w ensures hydrolytic stability during storage .

Q. Advanced: How do electronic effects of bromine and fluorine substituents influence nucleophilic aromatic substitution (NAS) reactivity?

Methodological Answer:

The ortho/para-directing bromine and meta-directing fluorine create competing electronic environments. In NAS reactions (e.g., methoxy displacement), kinetic studies (monitored by ¹⁹F NMR) show bromine’s +M effect dominates, favoring substitution at the 4-position. Fluorine’s -I effect reduces electron density, requiring harsher conditions (e.g., DMF at 120°C with Cs₂CO₃). Computational studies (NBO analysis) reveal bromine’s σ-hole interactions stabilize transition states, lowering ΔG‡ by ~8 kcal/mol compared to non-halogenated analogs .

Q. Basic: What safety protocols are essential when handling this compound under reflux conditions?

Methodological Answer:

- Ventilation : Use Schlenk lines or sealed reflux systems to contain HBr vapors (generated during side reactions).

- Extinguishing Media : CO₂ or alcohol-resistant foam is mandatory; avoid water streams due to electrical hazards from heating mantles .

- Decomposition Mitigation : Monitor reaction temperature rigorously (<200°C) to prevent exothermic decomposition, which releases CO/CO₂ and toxic brominated fumes .

Q. Advanced: How can regioselectivity challenges in functionalizing the sulfonamide group be addressed?

Methodological Answer:

To target N–H vs. O–H reactivity:

- Protection/Deprotection : Use Boc-anhydride (THF, 0°C) to protect the sulfonamide nitrogen, enabling selective O-alkylation. Deprotect with TFA/DCM (1:4) .

- Catalytic Strategies : Pd(OAc)₂/Xantphos (5 mol%) promotes Suzuki-Miyaura coupling at bromine without disturbing the sulfonamide .

- DFT-Guided Design : Calculate Fukui indices (f⁻) to predict electrophilic attack sites; fluorines’ high f⁻ values disfavor electrophilic substitution at adjacent positions .

Q. Basic: How is the compound’s solubility profile optimized for biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) for aqueous solubility. Dynamic Light Scattering (DLS) confirms no aggregation (<20 nm particle size) .

- Cryopreservation : Lyophilize with trehalose (1:3 w/w) for long-term storage. Reconstitution in 5% EtOH/saline maintains stability for >72 h at 4°C .

Q. Advanced: What mechanistic insights explain contradictory bioactivity results in enzyme inhibition assays?

Methodological Answer:

Discrepancies arise from:

- Protein Binding Artifacts : Use SPR (Biacore) to differentiate direct inhibition (KD < 1 µM) vs. nonspecific binding (KD > 10 µM). Pre-filter compounds with 0.1% BSA to reduce false positives .

- Redox Interference : Bromine’s polarizability may quench fluorescence in FRET-based assays. Validate with LC-MS/MS detection of substrate turnover .

Eigenschaften

IUPAC Name |

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO3S/c1-14-11-15(12,13)7-3-6(10)5(9)2-4(7)8/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWQUXMWJGEJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=C(C=C(C(=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.